(2R)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid
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Overview
Description
®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL is a chiral amino acid derivative that features a pyridine ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative, such as 5-chloropyridine.
Functionalization: The pyridine ring is functionalized through halogen-metal exchange reactions, often using lithium or magnesium reagents.
Amino Acid Formation: The functionalized pyridine is then coupled with an appropriate amino acid precursor under controlled conditions to form the desired chiral amino acid.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of ®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the role of amino acid derivatives in biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- ®-2-AMINO-3-(5-BROMOPYRIDIN-3-YL)PROPANOICACID2HCL
- ®-2-AMINO-3-(5-FLUOROPYRIDIN-3-YL)PROPANOICACID2HCL
- ®-2-AMINO-3-(5-METHYLPYRIDIN-3-YL)PROPANOICACID2HCL
Uniqueness
®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL is unique due to the presence of the chlorine atom on the pyridine ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in medicinal chemistry and other research fields .
Properties
Molecular Formula |
C8H9ClN2O2 |
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Molecular Weight |
200.62 g/mol |
IUPAC Name |
(2R)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-1-5(3-11-4-6)2-7(10)8(12)13/h1,3-4,7H,2,10H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
HDGGQBDUJVVCBA-SSDOTTSWSA-N |
Isomeric SMILES |
C1=C(C=NC=C1Cl)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=NC=C1Cl)CC(C(=O)O)N |
Origin of Product |
United States |
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